

# Technical Guide: Physical Properties of Methyl 4-Chloropicolinate Hydrochloride

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## Compound of Interest

Compound Name: **Methyl 4-chloropicolinate hydrochloride**

Cat. No.: **B017519**

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## Introduction

**Methyl 4-chloropicolinate hydrochloride** (CAS No. 176977-85-8) is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its physical properties is essential for its effective handling, characterization, and application in drug discovery and development. This technical guide provides a comprehensive overview of the known physical characteristics of **Methyl 4-chloropicolinate hydrochloride**, including detailed experimental protocols for their determination.

## Core Physical Properties

The physical properties of **Methyl 4-chloropicolinate hydrochloride** are summarized in the table below. These values have been compiled from various sources and represent typical data for this compound.

Property	Value
Chemical Name	Methyl 4-chloro-2-pyridinecarboxylate hydrochloride
CAS Number	176977-85-8
Molecular Formula	C <sub>7</sub> H <sub>7</sub> Cl <sub>2</sub> NO <sub>2</sub>
Molecular Weight	208.04 g/mol
Appearance	Colorless to yellowish solid. <a href="#">[1]</a>
Melting Point	136-138 °C. <a href="#">[1]</a>
Solubility	Soluble in water and some organic solvents. <a href="#">[1]</a>

## Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **Methyl 4-chloropicolinate hydrochloride**.

### Determination of Melting Point

The melting point of an organic compound is a critical indicator of its purity. For **Methyl 4-chloropicolinate hydrochloride**, a suitable method is the capillary melting point determination.

#### Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle

#### Procedure:

- Sample Preparation: A small sample of **Methyl 4-chloropicolinate hydrochloride** is finely powdered using a mortar and pestle.
- Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.
- Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (approximately 1-2 °C per minute) as the expected melting point is approached.
- Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range provides an indication of purity, with a narrow range suggesting high purity.

## Determination of Aqueous Solubility

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

### Apparatus:

- Analytical balance
- Volumetric flasks
- Conical flasks with stoppers
- Shaking incubator or orbital shaker, temperature-controlled
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
- pH meter

### Procedure:

- Preparation of Saturated Solution: An excess amount of **Methyl 4-chloropicolinate hydrochloride** is added to a known volume of deionized water in a conical flask. The flask is securely stoppered.
- Equilibration: The flask is placed in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully withdrawn and centrifuged to remove any remaining suspended particles.
- Analysis: The concentration of the dissolved **Methyl 4-chloropicolinate hydrochloride** in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
- Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100 mL).

## Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the chemical structure and identity of **Methyl 4-chloropicolinate hydrochloride**.

<sup>1</sup>H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. For pyridine hydrochloride salts, the proton signals are typically shifted downfield compared to the free base due to the electron-withdrawing effect of the protonated nitrogen atom.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Deuterium Oxide - D<sub>2</sub>O, or Dimethyl Sulfoxide-d<sub>6</sub> - DMSO-d<sub>6</sub>)
- Internal standard (e.g., Tetramethylsilane - TMS, or a suitable reference for the chosen solvent)

**Procedure:**

- Sample Preparation: A small amount of **Methyl 4-chloropicolinate hydrochloride** is dissolved in the chosen deuterated solvent in an NMR tube.
- Data Acquisition: The NMR spectrum is acquired according to the instrument's standard operating procedures.
- Spectral Analysis: The chemical shifts ( $\delta$ ), integration values, and coupling patterns of the proton signals are analyzed to confirm the structure. The expected signals for the aromatic protons and the methyl ester protons would be observed, with their positions influenced by the protonated pyridine ring.

IR spectroscopy is used to identify the functional groups present in a molecule.

**Instrumentation:**

- Fourier-Transform Infrared (FTIR) spectrometer
- Sample holder (e.g., KBr pellet press or ATR accessory)

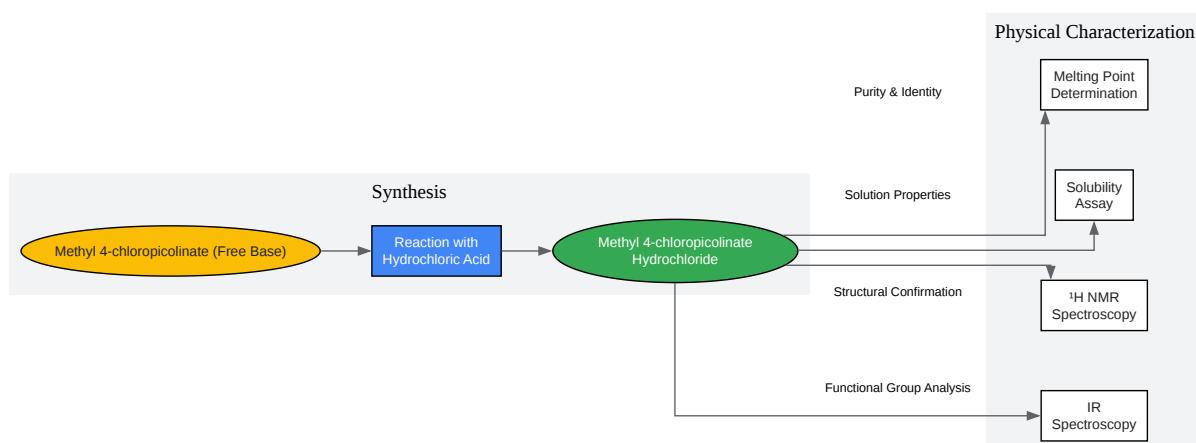
**Procedure:**

- Sample Preparation: A small amount of the solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded over a typical range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Spectral Analysis: The spectrum is analyzed for characteristic absorption bands. Key expected vibrations for **Methyl 4-chloropicolinate hydrochloride** would include:
  - Aromatic C-H stretching (around 3100-3000  $\text{cm}^{-1}$ )
  - C=O stretching of the ester (typically around 1720-1740  $\text{cm}^{-1}$ )
  - C=C and C=N stretching of the aromatic ring (in the 1600-1400  $\text{cm}^{-1}$  region)

- C-Cl stretching (typically in the 800-600 cm<sup>-1</sup> region)
- Broad N-H stretching from the hydrochloride salt may also be observed.

## Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **Methyl 4-chloropicolinate hydrochloride**.



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Caption: Synthesis and Characterization Workflow.

## Conclusion

This technical guide provides essential information on the physical properties of **Methyl 4-chloropicolinate hydrochloride** and detailed methodologies for their determination.

Adherence to these standardized protocols will ensure accurate and reproducible results, which are crucial for the successful application of this compound in research and development.

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## References

- 1. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
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